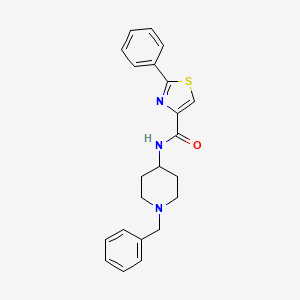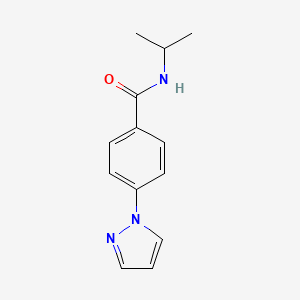
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a feed additive in the aquaculture industry to enhance growth and improve feed conversion efficiency in fish and shrimp.
作用机制
The exact mechanism of action of DMPT is not fully understood, but it is believed to act by stimulating the secretion of growth hormone-releasing hormone (GHRH) from the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. This leads to increased growth and improved feed conversion efficiency in fish and shrimp.
Biochemical and Physiological Effects:
DMPT has been shown to have a number of biochemical and physiological effects in various organisms. In fish and shrimp, DMPT has been shown to increase the expression of genes involved in growth and metabolism, leading to increased growth and improved feed conversion efficiency. In rats, DMPT has been shown to improve glucose tolerance and insulin sensitivity, suggesting potential applications in the treatment of diabetes.
实验室实验的优点和局限性
DMPT has several advantages for use in laboratory experiments, including its high purity and solubility in water and organic solvents. However, its potential effects on the endocrine system and other physiological processes must be carefully considered when designing experiments.
未来方向
There are several future directions for research on DMPT. One area of interest is the potential applications of DMPT in the treatment of various diseases, including cancer, diabetes, and inflammation. Another area of interest is the potential environmental benefits of DMPT, such as its ability to reduce greenhouse gas emissions from livestock. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential effects on the endocrine system and other physiological processes.
合成方法
DMPT can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 1,2,4-triazole-1-carboxylic acid, followed by the addition of benzoyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, DMPT has been shown to improve the growth and feed conversion efficiency of fish and shrimp, leading to increased production and reduced environmental impact. In medicine, DMPT has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In environmental science, DMPT has been studied for its ability to reduce greenhouse gas emissions from livestock.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-4-3-5-16(13(12)2)20-17(22)14-6-8-15(9-7-14)21-11-18-10-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHTQQLBAALQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)


![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)
![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)